molecular formula C20H19N3O2S B2785263 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 872688-91-0

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2785263
CAS RN: 872688-91-0
M. Wt: 365.45
InChI Key: SNGDRCIZCYUQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has been widely studied for its potential pharmacological properties. It belongs to the class of pyridazinone derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain. Additionally, it has been proposed that it may modulate the expression of certain genes that are involved in tumor growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Moreover, it has been shown to decrease the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. In cancer cell lines, it has been reported to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models and does not exhibit significant adverse effects. Moreover, it is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective properties in animal models and may have potential as a disease-modifying agent. Additionally, it may have potential as a novel anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic agents. Moreover, it may be studied for its potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, this compound is a promising compound that has been studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)pyridazin-3(2H)-one. This intermediate is then treated with o-toluidine and carbon disulfide to obtain the final product.

Scientific Research Applications

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in preclinical studies. Moreover, it has been reported to possess anti-tumor properties in several cancer cell lines. In addition, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases.

properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-5-3-4-6-17(14)21-19(24)13-26-20-12-11-18(22-23-20)15-7-9-16(25-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGDRCIZCYUQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.